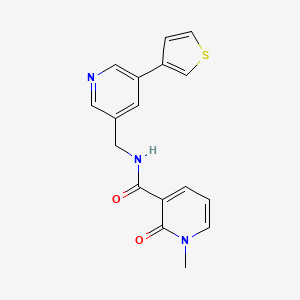
1-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1798520-36-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings.
The molecular formula of the compound is C17H15N3O2S with a molecular weight of 325.4 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 1798520-36-1 |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine and thiazole have shown promising cytotoxicity against various cancer cell lines.
Case Study
A study evaluated the cytotoxic effects of related compounds using the MTT assay on several human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung). The results demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating higher efficacy.
| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT-116 | 6.90 | 11.26 |
| MCF-7 | 10.39 | 19.35 |
| A549 | 15.43 | 23.47 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Research has indicated that certain derivatives possess broad-spectrum antibacterial activity.
Findings
In vitro studies revealed that compounds with thiophene and pyridine moieties inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Properties
There is emerging evidence suggesting that the compound may exhibit neuroprotective effects through modulation of glutamatergic neurotransmission. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases.
The compound acts as a noncompetitive antagonist at AMPA-type glutamate receptors, which are implicated in excitotoxicity leading to neuronal damage. Research indicates that modifications in the structure can enhance its binding affinity and efficacy in reducing calcium influx associated with excitotoxicity.
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-5-2-3-15(17(20)22)16(21)19-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCNYPQAKKHEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













